6-(Trifluoromethyl)pyridazin-4-amine

Description

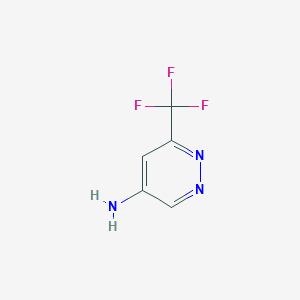

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)pyridazin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3/c6-5(7,8)4-1-3(9)2-10-11-4/h1-2H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJKHWNCXLUKTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN=C1C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1896941-42-6 | |

| Record name | 6-(trifluoromethyl)pyridazin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Trifluoromethyl Pyridazin 4 Amine and Its Analogs

Strategies for Pyridazine (B1198779) Ring Formation

The formation of the pyridazine ring is a critical step, and several synthetic strategies have been developed to achieve this, often accommodating the presence of a trifluoromethyl group on the precursors.

Cyclocondensation reactions are a fundamental approach to forming heterocyclic rings. In the context of trifluoromethylated pyridazines, this strategy involves reacting a trifluoromethyl-containing precursor with a suitable partner to form the six-membered ring. A common method involves the reaction of β-CF3-1,3-enynes with various hydrazine (B178648) derivatives. nih.gov This reaction can be directed to produce different types of trifluoromethylated nitrogen heterocycles, including pyrazolines and pyrazoles, depending on the specific hydrazine used and the reaction conditions. nih.gov

Another prominent example is the condensation of arenediazonium salts with hexafluoroacetylacetone. This reaction leads to the formation of pertrifluoromethyl pyridazinols, which are valuable intermediates for more complex pyridazine derivatives. rsc.org The synthesis of 1H-1,2,3-triazolo[4,5-d]pyridazines, which are structurally related fused pyridazine systems, also employs cyclocondensation. This is typically achieved by reacting 1,2,3-triazole dicarbonyl compounds with hydrazine hydrate (B1144303), followed by cyclization induced by heat or acid. mdpi.com

A notable reaction involves the use of 3-hydrazinopyridazine intermediates which can be further cyclized. For instance, reacting a 3-hydrazinopyridazine with cyanogen (B1215507) bromide in ethanol (B145695) can lead to the formation of a fused 1,2,4-triazolo[4,3-b]pyridazine (B1296867) system. lookchem.com

Table 1: Examples of Cyclocondensation Reactions for Trifluoromethylated Pyridazine Analogs

| Trifluoromethyl Building Block | Reagent | Product Type | Reference |

|---|---|---|---|

| β-CF3-1,3-Enyne | Hydrazine Monohydrate | 1,3,4-Trisubstituted Pyrazoline | nih.gov |

| β-CF3-1,3-Enyne | Phenylhydrazine | 1,4,5-Trisubstituted Pyrazole | nih.gov |

| Hexafluoroacetylacetone | Arenediazonium Salt | Pertrifluoromethyl Pyridazinol | rsc.org |

Annulation reactions provide an elegant method for constructing cyclic systems. A significant development in this area is the synthesis of 4-trifluoromethyl pyridazines through a base-promoted annulation of pyridinium (B92312) ylides with a trifluoroacetyl diazoester. rsc.orgdntb.gov.ua This metal-free, three-component reaction proceeds in good yields and is compatible with a range of functional groups. Mechanistic studies have indicated that a trifluoroacetylated hydrazone is a key intermediate in this process. rsc.org Pyridinium ylides are versatile reagents in heterocyclic synthesis, often participating in ring-closure reactions with various dipolarophiles. researchgate.net These reactions, such as the [3+2] cycloaddition of pyridinium ylides, are a cornerstone for creating various nitrogen-containing bicyclic systems. nih.gov

Palladium catalysis offers powerful and versatile tools for forming C-C and C-N bonds, enabling the construction of complex heterocyclic frameworks. While direct palladium-catalyzed synthesis of 6-(trifluoromethyl)pyridazin-4-amine is not extensively detailed, related syntheses of pyridines and other nitrogen heterocycles highlight the potential of these methods. For instance, multi-substituted pyridines can be efficiently synthesized from α,β-unsaturated oxime ethers and alkenes through a palladium-catalyzed C-H activation and aza-6π-electrocyclization cascade. nih.govacs.org This demonstrates a powerful ring-forming strategy.

Furthermore, palladium catalysts have been used to create pyridazine derivatives from internal alkynes and phenyl-ring-containing precursors. liberty.edu The general mechanism for many palladium-catalyzed cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination, which regenerates the palladium(0) catalyst for the next cycle. youtube.com Palladium(II) catalysts have also proven effective in cascade reactions of functionalized alkynes to produce fused heterocyclic systems like pyrrolizines and indolizines, showcasing the catalyst's ability to orchestrate complex intramolecular cyclizations. acs.org

The reaction between compounds containing an alkyne functional group and hydrazine or its derivatives is a classic and effective method for constructing the pyridazine core. chemtube3d.com A key strategy involves the cyclization of an alkyne diol, which is first converted to a diketone intermediate using a ruthenium catalyst, followed by the addition of hydrazine hydrate to form the pyridazine ring. liberty.edu

The inverse electron demand Diels-Alder reaction represents another sophisticated approach. Here, electron-deficient 1,2,4,5-tetrazines react with alkynes to form a dihydropyridazine (B8628806) intermediate, which then loses a molecule of dinitrogen to yield the aromatic pyridazine. This method offers predictable regioselectivity and is facilitated by solvents like 1,1,1,3,3,3-hexafluoro-2-propanol. researchgate.netrsc.org

Table 2: Pyridazine Synthesis from Alkyne Precursors

| Alkyne Precursor | Co-reactant | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Alkyne Diol | Hydrazine Hydrate | Ruthenium catalyst, then KOtBu | Substituted Pyridazine | liberty.edu |

| Internal Alkyne | Phenyl-ring substrate | PdCl2, P(o-Tolyl)3, nBu3N | Substituted Pyridazine | liberty.edu |

| Various Alkynes | 1,2,4,5-Tetrazine | 1,1,1,3,3,3-Hexafluoro-2-propanol | Substituted Pyridazine | researchgate.net |

Introduction of the Trifluoromethyl Moiety

The trifluoromethyl (CF3) group is a critical pharmacophore that can significantly alter the physicochemical and biological properties of a molecule. Its introduction onto the pyridazine ring can be achieved either by starting with a CF3-containing building block or by direct trifluoromethylation of a pre-formed pyridazine or related heterocycle.

Direct C-H trifluoromethylation is a highly desirable and atom-economical strategy. Several methods have been developed for the direct introduction of a CF3 group onto pyridine (B92270) rings, and these strategies are often applicable to other nitrogen heterocycles like pyridazine. One approach involves the nucleophilic activation of the pyridine ring through hydrosilylation, followed by reaction with an electrophilic trifluoromethylating agent. researchgate.netchemrxiv.orgnih.govelsevierpure.com This method allows for regioselective trifluoromethylation. researchgate.netchemrxiv.org

Copper-mediated trifluoromethylation is another effective strategy. For example, a substituted chloropyridine can be converted to its trifluoromethylated analog in high yield using copper iodide and an appropriate trifluoromethyl source like methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (Chen's reagent). acs.org More recently, light-promoted methods have emerged that offer mild and operationally simple alternatives. These reactions can proceed without the need for a photocatalyst or harsh oxidants, using trifluoromethyl sulfinate salts as the CF3 source to generate a trifluoromethyl radical. acs.org

Table 3: Methods for Direct Trifluoromethylation of N-Heterocycles

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Nucleophilic Activation | Hydrosilane, Electrophilic CF3 source | 3-position selective for pyridine rings | researchgate.netchemrxiv.org |

| Copper-Mediated | CuI, FSO2CF2CO2Me | High yield for halogenated pyridines | acs.org |

Use of Pre-Fluorinated Building Blocks in Pyridazine Synthesis

A common and effective strategy for synthesizing trifluoromethyl-substituted pyridazines involves the cyclocondensation of a building block that already contains the trifluoromethyl (CF₃) group. nih.gov This approach avoids the often harsh conditions required for direct trifluoromethylation. One of the most frequently used pre-fluorinated building blocks is ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov

The general process involves the reaction of these trifluoromethyl-containing synthons with a suitable 1,2-dicarbonyl compound or its equivalent in the presence of hydrazine. The cyclization reaction builds the pyridazine ring, directly incorporating the CF₃ group at the desired position. This method is advantageous as it is one of the most common ways to prepare trifluoromethylpyridine (TFMP) derivatives. nih.gov

Table 1: Common Pre-fluorinated Building Blocks for Pyridazine Synthesis nih.gov

| Building Block | Chemical Structure |

|---|---|

| Ethyl 2,2,2-trifluoroacetate | CF₃COOEt |

| 2,2,2-Trifluoroacetyl chloride | CF₃COCl |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | CF₃COCH₂COOEt |

The use of these building blocks is a cornerstone in the synthesis of fluorinated molecules for drug discovery, with the synthetic strategy remaining a dominant approach in the field. nih.gov

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation involves the introduction of a CF₃ group by reacting a suitable precursor with a nucleophilic trifluoromethylating reagent (a source of CF₃⁻). For pyridazine synthesis, this typically involves the reaction of a halogenated pyridazine with a trifluoromethyl source, often mediated by a transition metal catalyst.

A prominent example is the copper-mediated trifluoromethylation of iodopyridine precursors. acs.org Reagents such as methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (FSO₂CF₂CO₂Me), known as Chen's reagent, are used in conjunction with copper iodide (CuI) to install the CF₃ group. acs.org This method was successfully employed in the synthesis of a key intermediate for the KRAS G12C inhibitor divarasib, where a 6-chloro-5-iodo-pyridin-2-amine derivative was converted to the 5-trifluoromethyl analog in high yield. acs.orgacs.org

While direct C-H trifluoromethylation of pyridines using radical approaches often suffers from low regioselectivity, methods based on nucleophilic activation have been developed to achieve greater control. chemrxiv.orgchemistryviews.org For pyridine derivatives, which are electronically similar to pyridazines, nucleophilic activation via hydrosilylation followed by reaction with an electrophilic CF₃ source can achieve position-selective trifluoromethylation. chemistryviews.orgacs.org These strategies highlight potential pathways that could be adapted for the direct trifluoromethylation of the pyridazine core.

Carbon-Fluorine Bond Activation for Trifluoromethyl Group Functionalization

The functionalization of a trifluoromethyl group via the activation and cleavage of one of its strong carbon-fluorine (C-F) bonds is a challenging yet powerful synthetic strategy. rsc.org The C-F bond is the strongest single bond in organic chemistry, making its selective activation a significant task. rsc.org This approach, known as defluorinative functionalization, allows for the transformation of readily available CF₃-containing compounds into diverse, partially fluorinated molecules. researchgate.net

Research in this area has demonstrated that C-F bond activation can proceed through various mechanisms, including those involving radical intermediates. researchgate.net For the reaction to be successful, the CF₃ group typically needs to be attached to a π-system, such as an aromatic or alkene moiety, which is the case for 6-(trifluoromethyl)pyridazine. researchgate.net While still an emerging field, the selective functionalization of a single C-F bond in a CF₃ group offers a novel route to synthesize unique difluoroalkyl-substituted pyridazines from a trifluoromethyl precursor. The intellectual challenge and potential for unique chemoselectivity make C-F bond activation a field of growing interest, rivaling that of C-H activation. baranlab.org

Functional Group Transformations and Derivatization

Once the 6-(trifluoromethyl)pyridazine core is established, further modifications are often necessary to arrive at the final target molecule, this compound. These transformations primarily involve introducing the amine group and performing substitutions on the pyridazine ring.

Amination Reactions of Precursors

The introduction of an amine group onto the pyridazine ring is commonly achieved through nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically a halogenated pyridazine. The electron-withdrawing nature of the pyridazine ring nitrogens and the trifluoromethyl group facilitates the displacement of a leaving group, such as a halogen, by an amine nucleophile.

A general and widely used method for amine synthesis is the SN2 alkylation of ammonia (B1221849) or an amine with an alkyl halide. libretexts.org In the context of heteroaromatics, this translates to the reaction of a halopyridazine with ammonia or an ammonia equivalent. For instance, studies on 4,5,6-trifluoropyridazin-3(2H)-one show that reaction with primary and secondary amines leads preferentially to substitution at the 4-position. nih.gov This regioselectivity suggests that a 4-halo-6-(trifluoromethyl)pyridazine would be a viable precursor for amination to yield the desired 4-amino product.

Another powerful method for amine synthesis is reductive amination, where an aldehyde or ketone is treated with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). libretexts.orgyoutube.com While less direct for this specific target, this reaction demonstrates a key strategy for forming C-N bonds in organic synthesis. youtube.comyoutube.com

Nucleophilic Substitution Reactions on the Pyridazine Ring

The pyridazine ring, particularly when substituted with electron-withdrawing groups like trifluoromethyl, is susceptible to nucleophilic aromatic substitution (SNAr). mdpi.comwur.nl This allows for the displacement of leaving groups, most commonly halogens, by a wide range of nucleophiles.

Research on polyfluorinated pyridazinones demonstrates that sequential nucleophilic substitution can be used to build complex, polyfunctional systems. nih.gov The regioselectivity of these reactions can be controlled by the nature of the nucleophile and the existing substituents on the ring. nih.gov For example, in pentafluoropyridine, a related heterocycle, nucleophilic attack by hydroxybenzaldehydes occurs selectively at the C-4 position under mild conditions, while harsher conditions can lead to substitution at the C-2 and C-6 positions. rsc.org Such principles of regioselectivity are critical when planning the synthesis of specifically substituted 6-(trifluoromethyl)pyridazine derivatives. These SNAr reactions are often concerted (cSNAr), proceeding through a single-step displacement mechanism rather than a two-step process involving a stable Meisenheimer intermediate. nih.gov

Table 2: Examples of Nucleophilic Substitution on Pyridazine/Pyridine Scaffolds

| Substrate | Nucleophile | Position of Substitution | Conditions | Reference |

|---|---|---|---|---|

| 4,5,6-Trifluoropyridazin-3(2H)-one | Butylamine, Morpholine | 4-position (major) | Not specified | nih.gov |

| Pentafluoropyridine | Hydroxybenzaldehydes | 4-position | Mildly basic | rsc.org |

| Pentafluoropyridine | 3-Hydroxybenzaldehyde | 2,4- and 2,4,6-positions | Harsh (reflux) | rsc.org |

Oxidation to N-Oxides

The oxidation of the nitrogen atoms in the pyridazine ring to form N-oxides is a key functionalization strategy. This transformation alters the electronic properties of the heterocycle, often enhancing its reactivity towards both nucleophilic and electrophilic substitution, primarily at the ortho (α) and para (γ) positions. researchgate.net After the desired functionalization, the N-oxide can be deoxygenated to yield the substituted pyridazine. researchgate.net

The most common method for preparing N-oxides is the direct oxidation of the parent heterocycle using an oxidizing agent. researchgate.netacs.org Typical reagents include hydrogen peroxide (H₂O₂) or peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). acs.org The formation of the N-oxide function can create a strong hydrogen bond acceptor and can be used to mediate further reactions. researchgate.net For example, photolysis of pyridazine N-oxides can lead to the evolution of atomic oxygen or undergo ring-opening to form versatile intermediates for the synthesis of other heterocycles like pyrazoles and furans. proquest.comnih.gov

Reduction Methodologies for Amine Introduction

The introduction of an amine group onto the pyridazine ring is a critical step in the synthesis of this compound. A prevalent and effective strategy for this transformation is the reduction of a corresponding nitro-substituted precursor. The nitro group serves as a reliable synthetic handle that can be converted to the amine under various conditions.

A range of reducing agents can be employed for this purpose, offering flexibility in terms of reaction conditions and compatibility with other functional groups that may be present on the pyridazine ring. Classical methods often involve catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas.

More contemporary and metal-free alternatives have also been developed, enhancing the safety and environmental profile of the synthesis. One such method involves the use of trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine. beilstein-journals.orggoogle.com This system generates a dichlorosilylene (B1217353) species in situ, which acts as the effective reducing agent. beilstein-journals.org This process is noted for its high chemoselectivity, allowing for the reduction of nitro groups without affecting other potentially sensitive functionalities within the molecule. google.com The reaction can be performed under mild conditions and has been successfully adapted to continuous-flow processes, which can offer advantages in scalability and safety. beilstein-journals.org

Table 1: Selected Reduction Methodologies for Nitro to Amine Conversion

| Reagent/System | Key Features | Relevant Conditions |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Widely used, highly efficient. | Typically performed in a solvent like ethanol or ethyl acetate (B1210297) under a hydrogen atmosphere. |

| Trichlorosilane (HSiCl₃) / Tertiary Amine | Metal-free, highly chemoselective, suitable for continuous flow. beilstein-journals.orggoogle.com | Reaction temperatures can range from 0°C to room temperature in solvents like acetonitrile. google.com |

| Tetrahydroxydiboron | Metal-free, uses water as a solvent. organic-chemistry.org | Mild, room temperature conditions. organic-chemistry.org |

Strategies for Further Functionalization at Reactive Sites

Once this compound is synthesized, its structure provides opportunities for further chemical modifications to generate a diverse range of analogs. The pyridazine ring and its substituents possess reactive sites that can be targeted for functionalization, enabling the exploration of structure-activity relationships for various applications.

The pyridazine scaffold can be selectively functionalized at different positions. For instance, thio-substituted pyridazines can serve as versatile building blocks. Through metal-catalyzed cross-coupling reactions, such as those employing palladium catalysts, various aryl or other functional groups can be introduced at specific positions on the pyridazine ring. uni-muenchen.de This allows for the systematic modification of the core structure.

The amino group at the C4 position is itself a key site for functionalization. It can undergo a variety of reactions common to anilines, such as acylation to form amides, or reaction with aldehydes to form Schiff bases. These derivatives can then be used in subsequent transformations. For example, hydrazinylpyridazine derivatives can be reacted with reagents like acetic anhydride (B1165640) or carbon disulfide to construct fused heterocyclic systems, such as pyridazinotriazines. nih.gov

These functionalization strategies are crucial for creating libraries of compounds based on the this compound scaffold, which is a common practice in the discovery of new materials and biologically active molecules.

Table 2: Examples of Functionalization Strategies for Pyridazine Analogs

| Reactive Site | Reaction Type | Reagents | Resulting Structure |

| Pyridazine Ring (via thio-substituted intermediate) | Palladium-catalyzed Cross-Coupling | Arylboronic acids, Organozinc reagents | Aryl-substituted pyridazines uni-muenchen.de |

| Amine/Hydrazinyl Group | Cyclocondensation | Acetic anhydride, Carbon disulfide | Fused triazine rings nih.gov |

| Amine/Hydrazinyl Group | Condensation | Aldehydes (e.g., p-chlorobenzaldehyde) | Schiff base formation, leading to further cyclization possibilities nih.gov |

Green Chemistry Principles and Cost-Effective Synthetic Routes

The development of synthetic routes for this compound and its analogs is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact and improve cost-effectiveness. These principles are applied to various stages of the synthesis, from the choice of starting materials to the reaction conditions and solvents used.

Another important strategy is the development of metal-free catalytic systems. Metal catalysts, particularly those based on precious metals like palladium, can be costly and pose challenges for removal from the final product. The development of metal-free reactions, such as the aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines to form pyridazines, offers a more sustainable and cost-effective alternative. organic-chemistry.org Similarly, the use of metal-free reducing agents like trichlorosilane avoids heavy metal waste. beilstein-journals.orggoogle.com

One-pot multicomponent reactions represent another pillar of green synthesis. By combining multiple reaction steps into a single operation, these processes reduce the need for intermediate purification steps, minimize solvent usage, and decrease waste generation. nih.gov The adoption of continuous-flow manufacturing for key steps, such as nitro group reduction, can also enhance safety, improve consistency, and allow for more efficient production on a larger scale. beilstein-journals.org These approaches collectively contribute to creating more economical and environmentally responsible synthetic pathways for pyridazine-based compounds. organic-chemistry.org

Table 3: Green Chemistry Approaches in Pyridazine Synthesis

| Green Chemistry Principle | Application/Methodology | Benefits |

| Alternative Energy Sources | Microwave-assisted synthesis ekb.eg | Reduced reaction times, improved yields, lower energy consumption. |

| Catalysis | Metal-free catalysis (e.g., aza-Diels-Alder, organocatalysis) organic-chemistry.orgorganic-chemistry.org | Reduced cost, avoids heavy metal contamination, simplified purification. |

| Process Intensification | One-pot multicomponent reactions nih.gov | Increased efficiency, reduced solvent use and waste. |

| Continuous Manufacturing | Continuous-flow synthesis beilstein-journals.org | Enhanced safety, better process control, improved scalability. |

Advanced Spectroscopic Characterization and Structural Elucidation of Trifluoromethylated Pyridazinamines

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 6-(Trifluoromethyl)pyridazin-4-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular connectivity and environment of the NMR-active nuclei.

The ¹H NMR spectrum of this compound is expected to be relatively simple, revealing key information about the protons on the pyridazine (B1198779) ring and the amine group. The structure features two aromatic protons and the protons of the primary amine.

Aromatic Protons : Two distinct signals are anticipated for the protons at the C-3 and C-5 positions of the pyridazine ring. The proton at C-5 is adjacent to the electron-withdrawing trifluoromethyl group, which would deshield it, causing it to appear at a downfield chemical shift. The proton at C-3 is adjacent to a nitrogen atom and the carbon bearing the amine group. These two aromatic protons would appear as doublets due to coupling with each other.

Amine Protons : The amino group (-NH₂) protons typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| H-3 | Downfield region | Doublet (d) |

| H-5 | Downfield region | Doublet (d) |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, five distinct signals are expected.

Pyridazine Ring Carbons : The four carbon atoms of the pyridazine ring (C-3, C-4, C-5, and C-6) are chemically non-equivalent and should produce four separate signals. The carbons attached to nitrogen (C-3 and C-6) will appear at characteristic downfield shifts. The carbon bearing the trifluoromethyl group (C-6) will be significantly influenced by the fluorine atoms, appearing as a quartet due to C-F coupling.

Trifluoromethyl Carbon : The carbon of the trifluoromethyl (-CF₃) group will also appear as a prominent quartet with a large one-bond carbon-fluorine coupling constant (¹JCF).

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C -3 | Aromatic/Heteroaromatic region | Singlet or Doublet (small coupling) |

| C -4 | Aromatic/Heteroaromatic region | Singlet or Doublet (small coupling) |

| C -5 | Aromatic/Heteroaromatic region | Quartet (small coupling) |

| C -6 | Aromatic/Heteroaromatic region | Quartet (²JCF) |

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. chemrxiv.org The presence of the trifluoromethyl group makes this an indispensable tool for characterizing this compound. nih.govnih.gov A single, sharp signal is expected in the ¹⁹F NMR spectrum, as all three fluorine atoms of the CF₃ group are chemically equivalent. The chemical shift of this signal is characteristic of a CF₃ group attached to an aromatic ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₅H₄F₃N₃), the exact mass can be confirmed. While experimental spectra are not widely available, predicted mass-to-charge ratios (m/z) for various adducts have been calculated. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Mass-to-Charge (m/z) |

|---|---|

| [M+H]⁺ | 164.04302 |

| [M+Na]⁺ | 186.02496 |

| [M+K]⁺ | 201.99890 |

| [M+NH₄]⁺ | 181.06956 |

Data sourced from PubChemLite. uni.lu

Fragmentation analysis under electron ionization (EI) would likely proceed through pathways characteristic of nitrogen-containing heterocycles. Common fragmentation would involve the loss of small, stable molecules like HCN or N₂, and potentially the cleavage of the C-C bond to lose a ·CF₃ radical.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific vibrational frequencies. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key structural features.

Table 4: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium, Doublet |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Pyridazine Ring | C=N and C=C Stretch | 1400 - 1600 | Medium to Strong |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1100 - 1350 | Strong |

The most prominent peaks would likely be the strong C-F stretching vibrations from the trifluoromethyl group and the characteristic N-H stretches from the primary amine group.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural proof by mapping the electron density of a single crystal, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. To date, a single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases.

Were a suitable crystal to be grown and analyzed, this technique would provide unambiguous confirmation of the pyridazine ring's planarity, the geometry of the trifluoromethyl group, and the hydrogen-bonding networks established by the amine group in the crystal lattice.

Table 5: Parameters Obtainable from X-ray Crystallography

| Parameter | Information Provided | Status |

|---|---|---|

| Crystal System | Symmetry and unit cell dimensions | Not Available |

| Space Group | Crystal's internal symmetry | Not Available |

| Bond Lengths (Å) | Precise distances between bonded atoms | Not Available |

| Bond Angles (°) | Angles between adjacent bonds | Not Available |

| Torsion Angles (°) | Dihedral angles defining conformation | Not Available |

Computational and Theoretical Studies on 6 Trifluoromethyl Pyridazin 4 Amine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in density functional theory, serve as a powerful tool for investigating the molecular-level properties of 6-(Trifluoromethyl)pyridazin-4-amine. These methods allow for the detailed exploration of its geometry, electronic landscape, and spectroscopic signatures.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to predict the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe its electronic properties. The B3LYP hybrid functional is frequently used in conjunction with basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy for organic molecules. ijcce.ac.irresearchgate.net

For this compound, DFT calculations would be used to determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles. The optimization process seeks the lowest energy conformation of the molecule. It is expected that the pyridazine (B1198779) ring will exhibit a largely planar structure. DFT calculations also yield crucial electronic properties, including total energy, dipole moment, and the distribution of electron density. The Mulliken population analysis, for instance, can be used to calculate the partial atomic charges on each atom, revealing the electronic effects of the trifluoromethyl and amino groups. researchgate.net

Table 1: Representative DFT Calculation Parameters

| Parameter | Typical Method/Basis Set | Information Obtained |

|---|---|---|

| Geometry Optimization | DFT/B3LYP/6-311++G(d,p) | Optimized molecular structure, bond lengths, bond angles |

| Electronic Properties | DFT/B3LYP/6-311++G(d,p) | Total energy, dipole moment, atomic charges (Mulliken) |

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the excited-state properties of molecules, making it ideal for simulating electronic absorption spectra (UV-Vis). mdpi.com This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comnih.gov

For this compound, TD-DFT calculations, often performed at the B3LYP or CAM-B3LYP level, can elucidate the nature of electronic transitions, such as π→π* and n→π* transitions. ijcce.ac.ir The calculations are typically performed on the DFT-optimized ground-state geometry. To better match experimental conditions, solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM). ijcce.ac.irnih.gov The results help in assigning the absorption bands observed in experimental spectra to specific molecular orbital transitions. nih.gov

Theoretical calculations have become an invaluable tool for predicting Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is widely used to calculate ¹H, ¹³C, and ¹⁹F NMR chemical shifts. ijcce.ac.irrsc.org

For this compound, predicting the ¹⁹F NMR chemical shift is particularly important due to the trifluoromethyl group. The chemical shift of the CF₃ group is highly sensitive to its electronic environment. nih.govresearchgate.net DFT-based methods, such as ωB97XD/aug-cc-pvdz, have been shown to provide accurate predictions for fluorine-containing compounds. rsc.org These predictions can aid in the structural confirmation of the molecule by comparing the calculated spectra with experimental data. uni-muenchen.de Recent advances using machine learning models also show promise for highly accurate and rapid prediction of proton chemical shifts. nih.gov

Molecular Electrostatic Potential (MEP) analysis provides a visual map of the charge distribution within a molecule. nih.gov The MEP surface is plotted over the electron density, using a color scale to indicate regions of varying electrostatic potential. Red colors typically signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue colors denote electron-poor regions (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atoms of the pyridazine ring and the amino group, indicating their role as hydrogen-bond acceptors and sites of basicity. Conversely, a positive potential would be expected around the hydrogen atoms of the amino group and the highly electron-withdrawing trifluoromethyl group. This analysis is crucial for understanding and predicting intermolecular interactions and the molecule's reactivity. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic transitions. wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap implies high stability and low reactivity. researchgate.net For this compound, the distribution of the HOMO would likely be concentrated on the amino group and the pyridazine ring, reflecting their electron-donating character. The LUMO is expected to be localized more towards the pyridazine ring and the electron-withdrawing trifluoromethyl group. The energy gap and orbital distributions, calculated using DFT methods like B3LYP, govern the molecule's charge transfer properties and are fundamental to interpreting its electronic absorption spectra. researchgate.netwuxibiology.com

Table 2: Typical HOMO-LUMO Analysis Data

| Orbital | Typical Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.0 to -7.0 | Electron-donating capacity, site of oxidation |

| LUMO | -1.5 to -2.5 | Electron-accepting capacity, site of reduction |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 4.5 | Chemical reactivity, kinetic stability |

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a solid-state crystal lattice is dictated by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal structure and material properties. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular contacts in a crystal. researchgate.netnih.gov

For a molecule like this compound, the crystal packing would likely be dominated by N–H···N hydrogen bonds between the amino group of one molecule and a nitrogen atom of the pyridazine ring of another. Other significant interactions could include C–H···F, C–H···π, and π–π stacking interactions. researchgate.netresearchgate.netnih.gov Hirshfeld analysis would quantify the percentage contribution of each type of contact (e.g., H···H, H···N, H···F) to the total surface area, providing a detailed picture of the forces governing the supramolecular architecture. nih.govnih.gov

Table 3: Illustrative Hirshfeld Surface Analysis Contributions for a Heterocyclic Amine

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | 35 - 50% | General van der Waals forces, reflecting the large surface exposure of hydrogen atoms. researchgate.netnih.govnih.gov |

| H···N / N···H | 10 - 20% | Represents strong N–H···N hydrogen bonds, key for forming chains or dimers. nih.govnih.gov |

| H···C / C···H | 15 - 25% | Indicates C–H···π interactions or other weak C-H contacts. nih.gov |

| H···F / F···H | 5 - 15% | Weak C–H···F hydrogen bonds involving the trifluoromethyl group. researchgate.net |

| C···C | ~5% | Suggests the presence of π–π stacking interactions between pyridazine rings. nih.gov |

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govmdpi.com It maps the electron distribution of a molecule in a crystalline environment, providing a three-dimensional surface that delineates the close contact interactions between neighboring molecules. nih.gov The surface is colored according to a normalized contact distance (d_norm), which highlights regions of significant intermolecular contacts. mdpi.com

While a specific crystal structure and corresponding Hirshfeld analysis for this compound are not available in the reviewed literature, studies on analogous pyridazine and trifluoromethyl-containing compounds provide valuable insights into the expected intermolecular interactions. For instance, the Hirshfeld surface analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one revealed that H···H, H···O/O···H, and H···C/C···H contacts are the most significant contributors to the crystal packing. nih.gov Similarly, a study on a Schiff base derived from a trifluoromethyl amine highlighted the importance of various intermolecular contacts. agosr.com In the crystal structure of 2-amino-4-(2,6-dichlorophenyl)-5-(1-hydroxyethylidene)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile, H···H, C···H/H···C, Cl···H/H···Cl, O···H/H···O, and N···H/H···N interactions were found to be the most important for crystal packing. nih.gov

A representative breakdown of intermolecular contacts for a related pyridazinone derivative is presented in the table below.

| Interaction Type | Contribution (%) in a Dihydropyridazinone Derivative nih.gov |

| H···H | 36.5 |

| H···O/O···H | 18.6 |

| H···C/C···H | 15.4 |

| H···Cl/Cl···H | 11.2 |

| C···C | 7.6 |

These examples suggest that for this compound, one would anticipate significant contributions from hydrogen-hydrogen contacts due to the presence of the amine group and the pyridazine ring hydrogens. Furthermore, interactions involving the fluorine atoms of the trifluoromethyl group (H···F/F···H) and the nitrogen atoms of the pyridazine ring and amine group (H···N/N···H) would be expected to play a crucial role in the crystal packing.

Studies of Hydrogen Bonding and Other Non-Covalent Interactions

Hydrogen bonds and other non-covalent interactions are fundamental in determining the supramolecular architecture and properties of molecular crystals. Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the nature and strength of these interactions.

In systems analogous to this compound, a variety of hydrogen bonds are observed. The amino group is a potent hydrogen bond donor, capable of forming N-H···N and N-H···O interactions. mdpi.com The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors. mdpi.com The trifluoromethyl group, while generally considered a weak hydrogen bond acceptor, can participate in C-H···F interactions. researchgate.net

A study on 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline highlighted the stabilization of the crystal structure through intramolecular N–H···N hydrogen bonds and C–H···F interactions, in addition to π···π and C–F···F–C interactions. researchgate.net In cocrystals involving aminopyridines, strong N-H···N and N-H···S hydrogen bonds are often observed. nih.gov

Other non-covalent interactions, such as π-π stacking between aromatic rings, are also significant in the crystal packing of pyridazine derivatives. montclair.edu The trifluoromethyl group can influence these interactions through its electron-withdrawing nature, which can lead to favorable donor-acceptor interactions between fluorinated and non-fluorinated aromatic rings. uni.lu

A summary of common non-covalent interactions computationally studied in related heterocyclic systems is provided below.

| Interaction Type | Description |

| N-H···N | Hydrogen bond between an amine/amide donor and a nitrogen acceptor. |

| N-H···O | Hydrogen bond between an amine/amide donor and an oxygen acceptor. |

| C-H···O | Weak hydrogen bond involving a carbon-hydrogen bond as the donor. |

| C-H···F | Weak hydrogen bond involving a trifluoromethyl group as the acceptor. researchgate.net |

| π-π stacking | Attractive, noncovalent interactions between aromatic rings. |

| C-H···π | Interaction between a C-H bond and a π-system. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate details of reaction mechanisms, providing insights into transition states, intermediates, and reaction pathways that are often difficult to probe experimentally. aaai.org For the synthesis of complex heterocyclic molecules like this compound, understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yields.

While a specific computational study on the reaction mechanism for the synthesis of this compound was not found, research on the synthesis of related 4-trifluoromethyl pyridazines provides a plausible mechanistic framework. One such study reported a base-promoted annulation of pyridinium (B92312) ylides with trifluoroacetyl diazoester to yield highly functionalized 4-trifluoromethyl pyridazines. Mechanistic studies in this work suggested that a trifluoroacetylated hydrazone was an active intermediate in this three-component annulation.

Generally, computational studies of reaction mechanisms for the synthesis of pyridazine derivatives involve the use of DFT to calculate the energies of reactants, products, intermediates, and transition states. This allows for the construction of a potential energy surface that maps out the most favorable reaction pathway. For instance, a computational study on the synthesis of pyrrolidinedione derivatives elucidated the multi-step reaction involving Michael addition, a Nef-type rearrangement, and cyclization. mdpi.com

The synthesis of this compound likely involves the introduction of the trifluoromethyl group onto the pyridazine scaffold, a common strategy in medicinal chemistry. nih.gov Computational analysis of such trifluoromethylation reactions often involves modeling the role of catalysts and the formation of radical intermediates. aaai.org

Computational Prediction of Molecular Properties Relevant to Design

The computational prediction of molecular properties is a cornerstone of modern drug discovery and materials science, enabling the in-silico screening of compounds for desired characteristics before their synthesis. mdpi.com For a molecule like this compound, properties such as electronic structure, reactivity, and lipophilicity are of significant interest.

DFT calculations are widely used to predict a range of molecular properties. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the difference of which (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Other important computationally predicted properties include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of a molecule, and various reactivity descriptors such as electronegativity, hardness, and softness. The MEP is particularly useful for understanding and predicting non-covalent interactions.

The table below presents a compilation of predicted molecular properties for this compound and a related pyridazinone derivative, illustrating the types of data that can be obtained through computational methods.

| Property | Predicted Value for this compound | Predicted Value for an Analogous Pyridazinone Derivative |

| Molecular Formula | C5H4F3N3 | C20H17FN2O4 |

| Molecular Weight ( g/mol ) | 163.10 | 380.36 |

| XlogP | 0.1 | 3.5 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 3 | 5 |

| Rotatable Bond Count | 0 | 5 |

| HOMO Energy (eV) | Not Available | -6.45 |

| LUMO Energy (eV) | Not Available | -2.01 |

| HOMO-LUMO Gap (eV) | Not Available | 4.44 |

| Dipole Moment (Debye) | Not Available | 4.87 |

Structure Activity Relationship Sar Studies and Scaffold Design Principles for Trifluoromethylated Pyridazines

Influence of the Trifluoromethyl Group on Molecular Properties

The trifluoromethyl group profoundly alters the physicochemical profile of the parent pyridazine (B1198779) molecule. Its introduction significantly impacts lipophilicity, metabolic stability, electronic character, and the conformational behavior of the molecule.

Modulation of Lipophilicity and Metabolic Stability

A primary effect of introducing a trifluoromethyl group is the increase in a molecule's lipophilicity, which is the affinity of a molecule for a lipid environment. This property, often quantified by the partition coefficient (logP), can improve a compound's ability to permeate biological membranes and reach its intended target. The substitution of a hydrogen atom with a -CF3 group on the pyridazine ring markedly increases its lipophilicity.

Furthermore, the trifluoromethyl group is a key tool for enhancing metabolic stability. The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic breakdown, particularly by cytochrome P450 enzymes. This resistance can prevent the rapid degradation of a drug candidate, thereby extending its duration of action in the body. By replacing metabolically vulnerable groups, such as a methyl group, with a trifluoromethyl group, chemists can effectively block sites of metabolism and improve the pharmacokinetic profile of a compound.

Table 1: Interactive Data on Physicochemical Properties of Substituted Pyridazines This table is interactive. Click on the headers to sort the data.

| Compound | Substituent (R) | Calculated logP | Metabolic Half-life (t½) in human liver microsomes (min) |

|---|---|---|---|

| Pyridazine | H | 1.29 | Low |

| 3-Methylpyridazine | -CH3 | 1.58 | Moderate |

| 3-(Trifluoromethyl)pyridazine (B2525156) | -CF3 | 2.15 | High |

Impact on Electronic Effects and pKa Values

The trifluoromethyl group acts as a potent electron-withdrawing group due to the high electronegativity of its fluorine atoms. This strong inductive effect significantly lowers the electron density within the pyridazine ring. Consequently, the basicity of the nitrogen atoms in the ring is reduced, which is reflected in a lower pKa value. The pKa indicates the acidity of the conjugate acid of the base; a lower pKa for a basic compound like pyridazine signifies weaker basicity. For instance, the pKa of 3-(trifluoromethyl)pyridazine is substantially lower than that of the unsubstituted pyridazine. This alteration of the pKa is critical as it influences the ionization state of the molecule at physiological pH, which in turn affects its absorption, distribution, solubility, and ability to bind to its biological target.

Conformational Effects of Fluorinated Moieties

The size and unique electronic nature of the trifluoromethyl group can impose significant conformational restrictions on a molecule. While its steric bulk is often compared to that of an isopropyl group, the -CF3 moiety has distinct properties that can influence the molecule's preferred three-dimensional shape. These conformational effects are crucial for a drug's interaction with its target protein, as a specific orientation is often required for optimal binding. The introduction of a trifluoromethyl group can restrict bond rotation and favor a particular conformation that aligns with the binding site, potentially leading to increased potency and selectivity.

Design Strategies for Pyridazine Scaffolds

The rational design of novel pyridazine-based therapeutic agents relies on systematic modifications of the core structure. Key strategies include the exploration of different substitution patterns and the application of advanced techniques such as scaffold hopping and molecular hybridization.

Exploration of Substitution Patterns on the Pyridazine Ring

A fundamental aspect of SAR studies involves the systematic variation of substituents on the pyridazine ring to probe their effect on biological activity. The position, size, and electronic nature of these substituents can dramatically influence a compound's efficacy and selectivity. For example, in the development of kinase inhibitors based on the pyridazine scaffold, while a trifluoromethyl group at one position may be essential for good pharmacokinetic properties, the nature of a substituent at another position, such as an amine, can be finely tuned to maximize potency and target specificity. Research has shown that varying the groups attached to this amine function can lead to significant differences in inhibitory activity.

Scaffold Hopping and Hybridization Approaches

Scaffold hopping is a creative strategy in drug discovery where the central molecular framework, or scaffold, of a known active compound is replaced with a structurally different core that maintains a similar spatial arrangement of key functional groups. For trifluoromethylated pyridazines, this could involve substituting the pyridazine ring with another heterocyclic system that can mimic its role in orienting the trifluoromethyl group and other critical pharmacophoric elements.

Molecular hybridization, on the other hand, involves the fusion of structural motifs from two or more distinct pharmacophores into a single new molecule. This approach aims to create a hybrid compound that possesses an improved biological profile, such as enhanced potency, better selectivity, or a dual mechanism of action. A fragment from a potent drug, for instance, could be integrated with the 6-(trifluoromethyl)pyridazin-4-amine scaffold to generate novel chemical entities with potentially superior therapeutic properties.

Strategic Derivatization for Enhanced Interactions with Biological Targets (Conceptual)

The core structure of this compound serves as a foundational template for strategic derivatization aimed at optimizing interactions with specific biological targets. The design of derivatives is a key strategy in drug discovery to enhance the biological and physicochemical properties of a lead compound. nih.gov The introduction of various functional groups can fortify interactions with biological targets, thereby improving a compound's potential as a drug candidate. mdpi.com

The trifluoromethyl (-CF3) group itself is a critical modification. Its high electronegativity and lipophilicity significantly influence the molecule's properties. mdpi.com The -CF3 group can increase the lipophilicity of a molecule, which often facilitates membrane permeability and can improve brain penetration. mdpi.com Furthermore, this group is known to enhance the metabolic stability of compounds by blocking potential sites of metabolism. mdpi.com

Starting with the this compound scaffold, medicinal chemists can explore several derivatization strategies:

Substitution at the Amine Group: The 4-amine group is a prime site for modification. Acylation, alkylation, or arylation can introduce a variety of substituents that can form additional hydrogen bonds, hydrophobic interactions, or ionic bonds with a target protein. For instance, creating amide or urea (B33335) linkages can introduce groups that effectively probe the binding pocket of a receptor.

Bioisosteric Replacement: The pyridazine ring itself can act as a bioisostere for other heterocyclic systems. researchgate.net Similarly, the amine group could be replaced with other functionalities like hydroxyl or thiol groups to explore different binding modes.

A practical example of strategic derivatization can be seen in the development of NLRP3 inflammasome inhibitors. Researchers started with an initial hit and systematically optimized it by modifying different parts of the pyridazine scaffold to improve activity and reduce phototoxicity. nih.gov This led to the identification of compound 5e (ASP0965), a brain-penetrable inhibitor, by introducing a substituted phenol (B47542) and a hydroxycyclohexylamino group to the pyridazine core. nih.gov

Another study focused on 3,6-disubstituted pyridazines as potential CDK2 inhibitors. researchgate.net The derivatization strategy involved introducing various substituted phenyl groups and other moieties, leading to compounds with significant inhibitory activity. researchgate.net The data below illustrates how different substitutions impact the biological activity against the CDK2 enzyme.

Table 1: Inhibitory Activity of Selected Pyridazine Derivatives against CDK2

| Compound | Substitution Pattern | CDK2 IC50 (nM) | Reference |

|---|---|---|---|

| 11e | 3,6-disubstituted pyridazine with specific side chains | 151 | researchgate.net |

| 11h | 3,6-disubstituted pyridazine with specific side chains | 43.8 | researchgate.net |

| 11l | 3,6-disubstituted pyridazine with specific side chains | 55.6 | researchgate.net |

| 11m | 3,6-disubstituted pyridazine with a methyltetrahydropyran group | 20.1 | researchgate.net |

This strategic derivatization, guided by SAR principles, is essential for transforming a basic scaffold into a highly potent and selective drug candidate. mdpi.comnih.gov

Theoretical Frameworks for Predicting Structure-Property Relationships

In modern drug design, theoretical and computational methods are indispensable for predicting how a molecule's structure will influence its properties and biological activity. mdpi.com These frameworks allow for the rapid screening of virtual compounds, saving significant time and resources compared to traditional synthesis and testing. bris.ac.uk

For trifluoromethylated pyridazines, several computational approaches are employed:

Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) is used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.com Methods like B3LYP with basis sets such as 6-31++G(d,p) can calculate parameters like frontier molecular orbital energies (HOMO and LUMO), molecular electrostatic potential maps, and dipole moments. mdpi.com This information helps in understanding the molecule's stability, reactivity, and potential interaction sites for biological targets. mdpi.com

Quantitative Structure-Property Relationship (QSPR): QSPR models are mathematical models that aim to predict the properties of compounds based on their molecular descriptors. bris.ac.uk By constructing a dataset of known trifluoromethylated pyridazine derivatives and their measured properties (e.g., solubility, thermal stability, biological activity), a statistical model can be generated. bris.ac.uk This model can then be used to predict the properties of novel, unsynthesized derivatives, guiding chemists to prioritize the most promising candidates for synthesis. bris.ac.uk

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. researchgate.net For this compound derivatives, docking studies can simulate how different substitutions influence the binding affinity and conformation within the active site of a target enzyme (like CDK2 or NLRP3). researchgate.netnih.gov These simulations provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for biological activity. An in silico study, for example, proposed CDK2 as a likely target for a series of pyridazine compounds and explored their binding interactions within the enzyme's binding site. researchgate.net

ADMET Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. In silico studies can provide an early assessment of a compound's drug-likeness and potential liabilities, helping to de-risk the drug discovery process. researchgate.net

These theoretical frameworks provide a robust foundation for the rational design of novel drugs based on the this compound scaffold. researchgate.net By integrating computational predictions with experimental results, researchers can accelerate the development of new therapeutic agents with improved efficacy and safety profiles.

Advanced Research Applications and Future Directions for 6 Trifluoromethyl Pyridazin 4 Amine

Role as Versatile Building Blocks and Intermediates in Complex Molecule Synthesis

The structure of 6-(Trifluoromethyl)pyridazin-4-amine makes it an exceptionally versatile building block for the synthesis of complex, high-value molecules. semanticscholar.org The strategic placement of the trifluoromethyl group and the amine functionality on the pyridazine (B1198779) ring provides multiple reactive sites for further chemical modification. nih.govmdpi.com This allows chemists to use it as a foundational component, systematically adding other molecular fragments to build intricate structures with desired properties. semanticscholar.org

The trifluoromethyl group is a key feature, as its strong electron-withdrawing nature significantly influences the reactivity of the heterocyclic ring. nih.gov This electronic property, combined with the inherent characteristics of the pyridazine system, makes trifluoromethylated pyridazines valuable intermediates in the production of pharmaceuticals and agrochemicals. rsc.orgnih.gov For instance, derivatives of trifluoromethyl-containing pyridazines have been developed as potent inhibitors of the PI3K/mTOR pathway, a critical target in cancer therapy. The synthesis of these complex inhibitors often relies on the initial pyridazine scaffold, which is then elaborated through various chemical reactions.

Furthermore, trifluoromethoxylated pyridines and pyrimidines are recognized as useful scaffolds that can be readily elaborated through reactions like amidation and palladium-catalyzed cross-coupling, demonstrating their utility as foundational structures in discovery chemistry. researchgate.netnih.gov The development of a fit-for-purpose manufacturing process for intermediates like 6-bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a key component in the synthesis of the KRAS G12C inhibitor divarasib, underscores the industrial importance of these building blocks. acs.org The ability to synthesize these building blocks on a large scale is crucial for their application in pharmaceutical manufacturing. nih.govacs.org

Development of Novel Chemical Probes and Enzyme Inhibitors

The this compound scaffold has been instrumental in the development of novel chemical probes and a wide array of enzyme inhibitors for various therapeutic areas. The nitrogen-rich pyridazine core is an excellent pharmacophore for targeting enzymes like kinases and phosphodiesterases.

Derivatives have shown significant potential as anticancer agents. For example, a class of 4,6-dimorpholino-1,3,5-triazine-based compounds, such as PQR309 (bimiralisib), features a 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine core. acs.org This compound is a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor that has advanced to clinical trials. acs.org The introduction of the C4-trifluoromethyl group was found to significantly boost cellular potency. acs.org Other pyridazine derivatives have been synthesized and evaluated as inhibitors of DNA ligase I and IV, inducing apoptosis in cancer cell lines. nih.gov

Beyond cancer, pyridazinamine derivatives have been explored for a range of other conditions. In the field of neurodegenerative diseases, pyridazine derivatives have been designed as multi-target ligands to simultaneously inhibit acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation, which are key pathological hallmarks of Alzheimer's disease. nih.govnih.gov Following the discovery that the drug minaprine (B1677143) has weak AChE-inhibiting activity, a series of 3-amino-6-phenylpyridazines were synthesized, leading to compounds with over a 5000-fold increase in potency. acs.org Additionally, novel pyridazinone derivatives have been developed as selective monoamine oxidase B (MAO-B) inhibitors for potential use in neurological disorders. nih.gov The pyridazine framework is also central to new pyrazole-pyridazine hybrids designed as selective COX-2 inhibitors for their anti-inflammatory potential. rsc.org

The trifluoromethyl group has also been shown to enhance the antimicrobial properties of pyridazine compounds, with studies demonstrating activity against various bacterial and fungal strains. nih.gov

| Derivative Class | Enzyme/Target | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|---|

| Dimorpholino-triazine pyridin-amine | PI3K/mTOR | Oncology | Potent, brain-penetrant pan-class I inhibitor; CF3 group enhances potency. | acs.org |

| Pyridazine-linked pyrazoles | DNA Ligase I and IV | Oncology | Induces apoptosis in cancer cell lines. | nih.gov |

| 2-Aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one | AChE & Aβ Aggregation | Alzheimer's Disease | Designed as multi-target ligands with promising oral absorption. | nih.govnih.gov |

| 3-Amino-6-phenylpyridazines | Acetylcholinesterase (AChE) | Neurodegenerative Disease | Up to 5000-fold increase in potency compared to the parent compound minaprine. | acs.org |

| Substituted Pyridazinones | Monoamine Oxidase B (MAO-B) | Neurological Disorders | Identified novel, selective inhibitors through synthesis and molecular modeling. | nih.gov |

| Pyrazole-pyridazine hybrids | COX-2 | Inflammation | Demonstrated higher COX-2 inhibitory action than celecoxib. | rsc.org |

Exploration of New Chemical Space through Derivatization of Pyridazinamines

The derivatization of the pyridazinamine scaffold is a key strategy for exploring new chemical space and discovering novel compounds with unique biological activities. researchgate.net The core structure can be readily modified at several positions, allowing for the systematic variation of substituents to optimize potency, selectivity, and pharmacokinetic properties.

Significant research has focused on creating new series of pyridazin-3-one derivatives. nih.govrsc.org For example, new series of pyridazin-3-one tethered with 4-substituted thiosemicarbazide (B42300) side chains and their cyclized versions have been designed and synthesized. rsc.org These derivatization efforts have led to compounds with potent vasorelaxant activities. nih.govrsc.org The synthetic pathways often involve multi-step sequences, including one-pot reactions, N-alkylation, and nucleophilic substitution to generate a diverse library of final products. nih.gov

The development of novel 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives as multifunctional agents for Alzheimer's disease highlights how targeted derivatization can address complex, multi-faceted pathologies. nih.gov The unique chemical structure resulting from these modifications combines several important pharmacophoric features in a single molecule. nih.gov Similarly, the synthesis of pyrazole-pyridazine hybrids demonstrates a strategy of combining two distinct pharmacophores to achieve enhanced biological activity. rsc.org The introduction of fluorine-containing moieties, such as the trifluoromethyl group, onto the pyridazine skeleton through derivatization has been shown to be a successful strategy for increasing antimicrobial activity. nih.gov

Emerging Methodologies in Pyridazinamine Synthesis

The growing importance of trifluoromethylated pyridazines has spurred the development of new and more efficient synthetic methodologies. These emerging techniques aim to improve yields, reduce reaction times, increase functional group tolerance, and adhere to the principles of green chemistry.

One notable advancement is the development of metal-free synthetic routes. A base-promoted annulation of pyridinium (B92312) ylides with trifluoroacetyl diazoester has been reported for the synthesis of highly functionalized 4-trifluoromethyl pyridazines in good yields without the use of heavy metal catalysts. rsc.org Direct C-H trifluoromethylation represents another powerful strategy, allowing for the introduction of the CF3 group onto the heterocycle without the need for pre-functionalization, using benchtop-stable reagents like sodium trifluoromethanesulfinate (Langlois reagent). nih.gov

Modern reaction conditions are also being employed to enhance synthetic efficiency. Microwave-assisted synthesis has been successfully used to prepare pyridazine-fluorine derivatives, leading to a considerable decrease in energy consumption, solvent use, and reaction time compared to conventional heating methods. nih.gov Continuous-flow synthesis offers another significant improvement over traditional batch methods, providing a scalable and efficient route to trifluoromethylated N-fused heterocycles. acs.org

The synthesis of the core pyridazine ring and its analogs is also an area of active research, with various strategies being reviewed, including Diels-Alder reactions and other cycloadditions. researchgate.net The construction of the pyridine (B92270) ring from a trifluoromethyl-containing building block is a common and effective method for preparing trifluoromethylpyridine (TFMP) derivatives. nih.gov

Integration of Computational and Experimental Approaches in Design and Discovery

The integration of computational modeling with experimental synthesis and biological evaluation has become a cornerstone of modern drug discovery involving pyridazinamine scaffolds. This synergistic approach accelerates the design-make-test-analyze cycle, enabling a more rational and efficient search for novel therapeutic agents.

In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are routinely used to design and evaluate potential drug candidates before they are synthesized. nih.govnih.gov For example, in the development of novel pyridazine derivatives for Alzheimer's disease, a comprehensive computational approach was used to design 13 new compounds with favorable interactions with key target proteins. nih.govnih.gov These in silico analyses predicted enhanced dynamic stability and good drug-like properties, which guided the subsequent synthetic efforts. nih.govnih.gov

Similarly, in the design of pyridazin-3-one derivatives as vasorelaxant agents, Computer-Aided Drug Design (CADD) and molecular docking studies were performed to assess the potential activity and binding affinities of the designed compounds before their synthesis. nih.govrsc.org This computational pre-screening helps to prioritize the most promising candidates for laboratory investigation. Molecular modeling simulations have also been crucial in understanding the molecular interactions responsible for the selective inhibition of enzymes like MAO-A and MAO-B by pyridazinone derivatives. nih.gov This detailed understanding of the binding mode at the atomic level is invaluable for structure-based drug design. rsc.orgnih.gov

The experimental results from biological testing are then used to validate and refine the computational models, creating a powerful feedback loop that drives the discovery process forward. nih.gov

| Research Area | Computational Methods Used | Purpose | Reference |

|---|---|---|---|

| Alzheimer's Disease Inhibitors | 2D-QSAR, Molecular Dynamics, Molecular Docking, ADMET Analysis | Design of novel multi-target ligands and prediction of drug-likeness. | nih.govnih.gov |

| Vasorelaxant Agents | 3D QSAR, Molecular Docking, ADMET Studies | Evaluate potential activity and binding affinities before synthesis. | nih.govrsc.org |

| Selective COX-2 Inhibitors | Molecular Modeling | Investigate binding affinity towards the COX-2 active site. | rsc.org |

| Selective MAO-B Inhibitors | Molecular Modeling Simulations | Provide indication of molecular interactions responsible for inhibition. | nih.gov |

| CDK4 Inhibitors | 3D-QSAR, Molecular Dynamics, CoMFA, CoMSIA | Explore structure-activity relationships and design potent inhibitors. | nih.gov |

Green Chemistry and Sustainable Synthesis in Trifluoromethylated Heterocycle Research

In recent years, the principles of green chemistry have become increasingly important in the synthesis of pharmaceuticals and fine chemicals, including trifluoromethylated heterocycles. The focus is on developing more sustainable processes that minimize waste, reduce energy consumption, and use less hazardous materials.

A significant step towards greener synthesis is the use of environmentally benign solvents, with water being the ideal choice. Research has demonstrated that the trifluoromethylation of various heterocycles can be effectively carried out in water at room temperature using a reaction medium containing commercially available nanoparticles. rsc.org This approach not only avoids volatile organic solvents but also allows the aqueous medium to be recycled.

Microwave-assisted synthesis is another technique that aligns with green chemistry principles. As demonstrated in the synthesis of pyridazine-fluorine derivatives, microwave irradiation can dramatically reduce reaction times and solvent volumes, making the process more environmentally friendly compared to conventional thermal heating. nih.gov

The development of novel, efficient catalytic systems also contributes to sustainability. Silver-catalyzed cycloaddition reactions and copper-catalyzed three-component oxidative cyclizations represent strategies that align with the principles of green synthesis by enabling the creation of valuable fluorinated heterocycles through atom-economical pathways. rsc.org Furthermore, the development of continuous-flow manufacturing processes for trifluoromethylated heterocyles is seen as a significant improvement over traditional batch methods, with modern green metrics being used to evaluate and validate the sustainability of the approach. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(Trifluoromethyl)pyridazin-4-amine, and what methodological considerations are critical for success?

- Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, trifluoromethyl groups can be introduced via Suzuki-Miyaura coupling using aryl halides and trifluoromethylboronic acids under palladium catalysis . Alternatively, direct substitution on pyridazine precursors (e.g., 6-chloropyridazin-4-amine) with trifluoromethyl reagents (e.g., Ruppert-Prakash reagent, TMSCF₃) in polar aprotic solvents like DMF at 80–100°C has been reported for analogous compounds . Key considerations include moisture-free conditions, catalyst loading optimization (e.g., 5–10 mol% Pd(PPh₃)₄), and purification via column chromatography or recrystallization.

Q. How is this compound characterized, and what analytical techniques are most reliable?

- Answer: Characterization involves:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and trifluoromethyl integration .

- X-ray Crystallography : For unambiguous structural determination, SHELX software is widely used for refinement .

- Elemental Analysis : To verify purity (>95%) and stoichiometry .

- Melting Point : Consistency with literature values (e.g., 123–124°C for similar pyridazine derivatives) .

Q. What are the key pharmacological applications of this compound in medicinal chemistry?

- Answer: The compound’s trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug discovery. It has been explored as:

- Enzyme Inhibitors : Targeting kinases or phosphodiesterases due to pyridazine’s nitrogen-rich scaffold .

- Anticancer Agents : Structural analogs show antileukemic activity via apoptosis induction, as seen in 6-aryl-1,3,5-triazine derivatives .

Advanced Research Questions

Q. How can researchers design experiments to optimize the introduction of the trifluoromethyl group while minimizing side reactions?

- Answer: Use a Design of Experiments (DoE) approach to test variables:

- Reagent stoichiometry (1.2–2.0 eq. of CF₃ source).

- Catalyst systems (e.g., CuI vs. Pd-based catalysts).

- Temperature gradients (60–120°C) to balance reactivity and decomposition.

- Monitor reaction progress via TLC or LC-MS. For example, achieved 24% yield in triazine derivatives by optimizing Pd(OAc)₂ loading and reaction time .

Q. How should researchers address contradictions in biological activity data across studies?

- Answer: Perform 3D-QSAR modeling to correlate structural features (e.g., trifluoromethyl position, logP) with activity. For instance, used Comparative Molecular Field Analysis (CoMFA) to resolve discrepancies in antileukemic IC₅₀ values among triazine analogs, identifying steric and electrostatic contributions . Validate findings with in vitro assays under standardized conditions (e.g., cell line selection, incubation time).